3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide
Overview
Description
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine and agriculture. This compound is characterized by the presence of bromine, fluorine, and a propyl group attached to a benzene ring, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide typically involves the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used under acidic conditions.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria.
Pathways Involved: By inhibiting folate synthesis, the compound can disrupt bacterial growth and replication, leading to its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzene-1-sulfonamide: Similar structure but lacks the propyl group.
4-Bromo-3-fluorobenzene-1-sulfonamide: Similar structure but with different positioning of bromine and fluorine atoms.
Uniqueness
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-4-fluoro-N-propylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFBJLKIVGWZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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